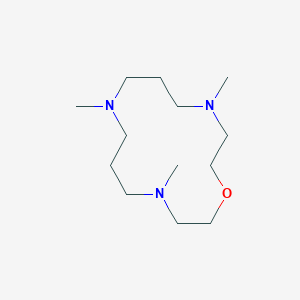![molecular formula C16H12N2O8 B14266035 Bis[(4-nitrophenyl)methyl] ethanedioate CAS No. 138610-05-6](/img/structure/B14266035.png)
Bis[(4-nitrophenyl)methyl] ethanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(4-nitrophenyl)methyl] ethanedioate is an organic compound characterized by the presence of two 4-nitrophenyl groups attached to a central ethanedioate (oxalate) moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-nitrophenyl)methyl] ethanedioate typically involves the reaction of 4-nitrobenzyl chloride with oxalic acid in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the oxalate group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Bis[(4-nitrophenyl)methyl] ethanedioate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Bis[(4-nitrophenyl)methyl] ethanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bis[(4-nitrophenyl)methyl] ethanedioate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and modulation of enzyme activity.
類似化合物との比較
Similar Compounds
Bis(4-nitrophenyl) carbonate: Similar structure but with a carbonate moiety instead of an oxalate.
Bis(4-nitrophenyl) phosphate: Contains a phosphate group instead of an oxalate.
Bis(4-nitrophenyl) methane: Lacks the oxalate group and has a simpler structure.
Uniqueness
Bis[(4-nitrophenyl)methyl] ethanedioate is unique due to the presence of the oxalate moiety, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
138610-05-6 |
|---|---|
分子式 |
C16H12N2O8 |
分子量 |
360.27 g/mol |
IUPAC名 |
bis[(4-nitrophenyl)methyl] oxalate |
InChI |
InChI=1S/C16H12N2O8/c19-15(25-9-11-1-5-13(6-2-11)17(21)22)16(20)26-10-12-3-7-14(8-4-12)18(23)24/h1-8H,9-10H2 |
InChIキー |
ZHOUMCBNPVCTMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC(=O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



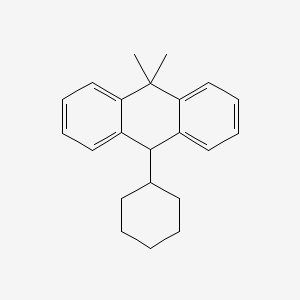

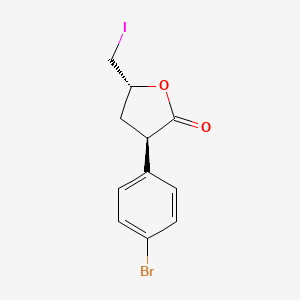
![N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14265989.png)
![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)


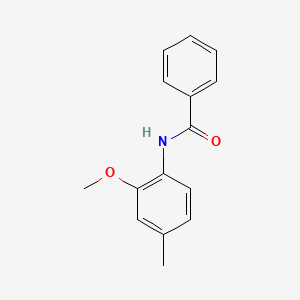
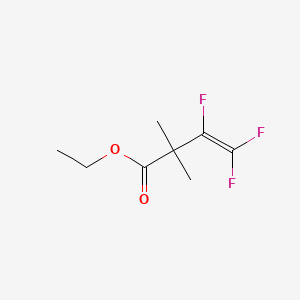
![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)
